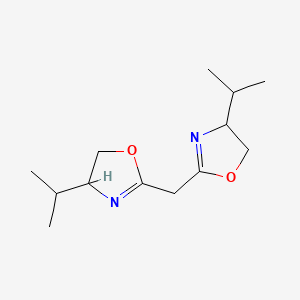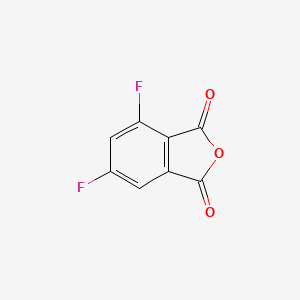
4-(2,4-difluorophenyl)pent-4-enoic Acid
Vue d'ensemble
Description
4-(2,4-difluorophenyl)pent-4-enoic Acid is a chemical compound with the molecular formula C11H10F2O2 . It is a pentenoic acid derivative with a specific substitution pattern of difluorophenyl at the 4-position .
Molecular Structure Analysis
The molecular weight of this compound is 212.20 g/mol . More detailed structural information or analysis is not available in the search results.Applications De Recherche Scientifique
Lewis Acidity Applications : A study by Britovsek et al. (2005) focused on the synthesis and characterization of pentafluorophenyl esters of bis(pentafluorophenyl)borinic acid and pentafluorophenylboronic acid. This research highlighted the strong Lewis acidity of these compounds, which has implications in catalysis and materials science (Britovsek, Ugolotti, & White, 2005).
Photochemical Properties : Schwarzer and Weber (2014) studied the photochemical dimerization of a fluorinated dibenzylideneacetone in solution, demonstrating the potential of these compounds in photochemistry (Schwarzer & Weber, 2014).
Amination and Oxygenation of Olefins : Research by Yang et al. (2015) revealed that BF3·Et2O is effective for intra- and intermolecular amination and oxygenation of unfunctionalized olefins, including pent-4-enoic acid. This has important implications for synthetic chemistry (Yang et al., 2015).
Organometallic Chemistry Applications : Erker (2005) discussed the use of tris(pentafluorophenyl)borane in various organic and organometallic reactions, highlighting its role as a versatile Lewis acid (Erker, 2005).
Synthesis of Alkylzinc Reagents : Jackson, Oates, and Block (2000) described the synthesis and cross-coupling reactions of Wang-supported pent-4-enoic acid, an important process in the development of novel organic synthesis methods (Jackson, Oates, & Block, 2000).
Applications in Organic Light-Emitting Devices : Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized arylamines, demonstrating their application in improving the efficiency of organic light-emitting devices (Li et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 4-(2,4-difluorophenyl)pent-4-enoic Acid is the lanosterol 14α-demethylase enzyme . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
This compound interacts with its target by inhibiting the lanosterol 14α-demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to changes in membrane fluidity and permeability .
Biochemical Pathways
The compound affects the sterol biosynthesis pathway . By inhibiting the lanosterol 14α-demethylase enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of 14α-methyl sterols and a decrease in ergosterol within the cell membrane, affecting the integrity and function of the membrane .
Result of Action
The molecular effect of this compound’s action is the disruption of ergosterol synthesis, leading to changes in the fungal cell membrane’s composition . On a cellular level, this can lead to impaired function and potential cell death, as the membrane’s altered permeability can disrupt essential processes .
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-7(2-5-11(14)15)9-4-3-8(12)6-10(9)13/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKBJBNRZGVHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165115-70-8 | |
| Record name | 2,4-Difluoro-γ-methylenebenzenebutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKE3RS72L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323515.png)
![Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3323524.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
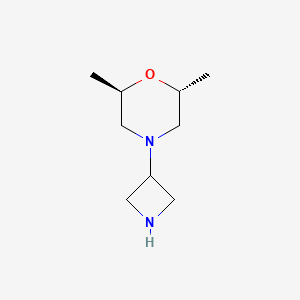
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3323553.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)
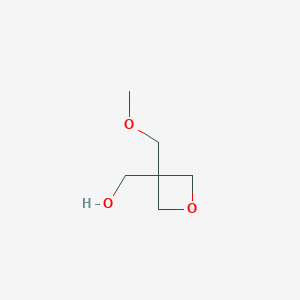

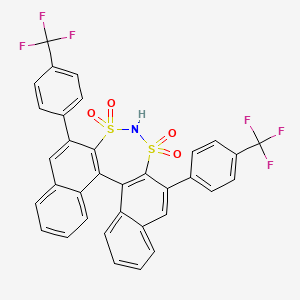
![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)
